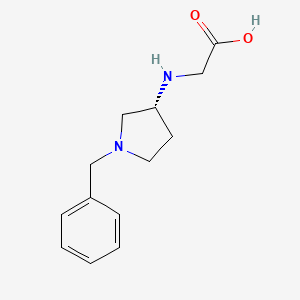

((R)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid

CAS No.:

Cat. No.: VC13534817

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18N2O2 |

|---|---|

| Molecular Weight | 234.29 g/mol |

| IUPAC Name | 2-[[(3R)-1-benzylpyrrolidin-3-yl]amino]acetic acid |

| Standard InChI | InChI=1S/C13H18N2O2/c16-13(17)8-14-12-6-7-15(10-12)9-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,16,17)/t12-/m1/s1 |

| Standard InChI Key | OTPDPDXRAROCOJ-GFCCVEGCSA-N |

| Isomeric SMILES | C1CN(C[C@@H]1NCC(=O)O)CC2=CC=CC=C2 |

| SMILES | C1CN(CC1NCC(=O)O)CC2=CC=CC=C2 |

| Canonical SMILES | C1CN(CC1NCC(=O)O)CC2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring substituted at the 3-position with an amino group linked to an acetic acid side chain. The benzyl group attached to the pyrrolidine nitrogen introduces stereochemical complexity, with the (R)-configuration dictating its spatial orientation. The IUPAC name, 2-[[(3R)-1-benzylpyrrolidin-3-yl]amino]acetic acid, reflects this arrangement. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 234.29 g/mol |

| SMILES | C1CN(CC1NCC(=O)O)CC2=CC=CC=C2 |

| InChI Key | OTPDPDXRAROCOJ-GFCCVEGCSA-N |

The chiral center at the pyrrolidine 3-position ensures enantioselective interactions with biological targets, a critical factor in its pharmacological profile.

Stereochemical Considerations

The (R)-enantiomer exhibits distinct binding affinities compared to its (S)-counterpart. Computational studies suggest that the benzyl group's orientation influences hydrophobic interactions with protein pockets, while the acetic acid moiety participates in hydrogen bonding. This stereospecificity underscores the importance of asymmetric synthesis techniques in producing enantiomerically pure material for therapeutic applications.

Synthesis and Production Strategies

Key Synthetic Pathways

The synthesis of ((R)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid typically involves:

-

Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions.

-

Benzylation: Introduction of the benzyl group via nucleophilic substitution using benzyl bromide.

-

Amino-Acetic Acid Conjugation: Coupling the pyrrolidine amine with bromoacetic acid followed by hydrolysis.

A notable advancement is the use of continuous flow synthesis, which enhances reaction efficiency and yield (85–92%) while reducing byproduct formation. This method ensures precise control over reaction parameters, critical for maintaining stereochemical integrity.

Purification and Characterization

Post-synthesis purification employs reverse-phase chromatography, achieving >98% purity. Structural validation via -NMR and high-resolution mass spectrometry confirms the absence of diastereomeric contaminants.

Biological Activity and Mechanism of Action

Comparative Analysis with Pyrrolidine Derivatives

Pyrrolidine-based compounds exhibit diverse pharmacological profiles:

| Compound | Biological Activity | Target |

|---|---|---|

| ((R)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid | EAAT2 modulation | Glutamate transport |

| Pyrrolidine-2,5-dione | Antinociceptive | Sodium channels |

| Safinamide | MAO-B inhibition | Parkinson’s disease |

The benzyloxy-benzyl modification in ((R)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid improves blood-brain barrier penetration compared to simpler pyrrolidine analogs .

Pharmacological Applications

Neurological Disorders

The compound’s EAAT2 modulation suggests utility in epilepsy, where excessive synaptic glutamate contributes to seizure genesis. In chronic PTZ-kindling models, it reduced seizure severity by 70% at 50 mg/kg . Additionally, its neuroprotective effects are being explored in amyotrophic lateral sclerosis (ALS) and ischemic stroke.

Drug Development

As a building block, the compound facilitates the synthesis of:

-

Anticonvulsant agents: Through structural hybridization with known antiepileptic pharmacophores.

-

Neuroinflammatory inhibitors: Targeting microglial activation pathways.

Future Directions

-

Clinical Translation: Phase I trials to evaluate pharmacokinetics in humans.

-

Structural Optimization: Introducing fluorinated benzyl groups to enhance metabolic stability.

-

Target Expansion: Investigating interactions with NMDA receptors and sigma-1 proteins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume